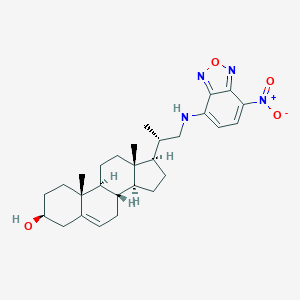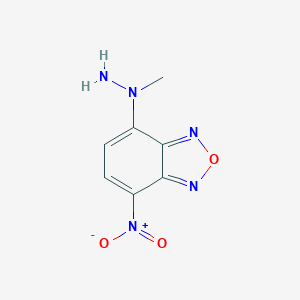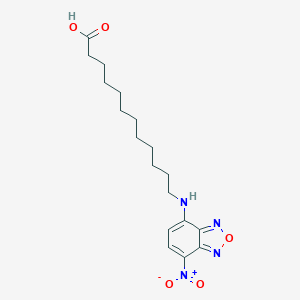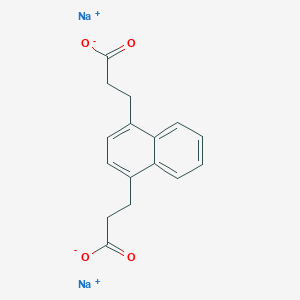![molecular formula C8H13NO3 B149504 [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate CAS No. 127127-64-4](/img/structure/B149504.png)
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of azetidine, a four-membered heterocyclic compound that contains one nitrogen atom and three carbon atoms. The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mécanisme D'action
The mechanism of action of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its biochemical and physiological effects. It has been shown to have an impact on various biological processes, including cell growth and proliferation, apoptosis, and inflammation. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments involving this compound.
Orientations Futures
There are several future directions for the study of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. One of the most significant directions is the development of new drugs and pharmaceuticals based on this compound. It has also been suggested that further research is needed to fully understand its mechanism of action and its potential applications in different fields. Additionally, there is a need for more studies to evaluate the safety and toxicity of this compound, which will help to determine its suitability for use in different applications.
In conclusion, [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been achieved through several methods. One of the most common methods involves the reaction of azetidine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of [(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
127127-64-4 |
|---|---|
Nom du produit |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8-/m0/s1 |
Clé InChI |
HPSUIEBVDOKXPY-XPUUQOCRSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@H](NC1=O)OC(=O)C |
SMILES |
CC(C)C1C(NC1=O)OC(=O)C |
SMILES canonique |
CC(C)C1C(NC1=O)OC(=O)C |
Synonymes |
2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3R-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)






![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)